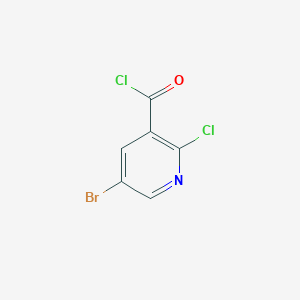

5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Description

Chemical Identity and Nomenclature

5-Bromo-2-chloro-3-pyridinecarbonyl chloride is officially registered under the Chemical Abstracts Service number 78686-86-9, providing a unique identifier for this specific chemical entity. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary name being 5-bromo-2-chloropyridine-3-carbonyl chloride. Alternative nomenclature includes 5-bromo-2-chloronicotinoyl chloride, which reflects the historical naming convention for pyridine carboxylic acid derivatives. The compound also carries the MDL number MFCD12827961, facilitating its identification in chemical databases and scientific literature.

The molecular formula C6H2BrCl2NO indicates the presence of six carbon atoms, two hydrogen atoms, one bromine atom, two chlorine atoms, one nitrogen atom, and one oxygen atom. This formula reflects the high degree of halogenation present in the molecule, with three halogen substituents on the pyridine ring system. The computed SMILES notation for this compound is C1=C(C=NC(=C1C(=O)Cl)Cl)Br, which provides a standardized string representation of the molecular structure. The InChI key ZXLONDRTSKAJOQ-UHFFFAOYSA-N serves as an additional unique identifier that enables precise chemical database searches.

Historical Context and Discovery

The development of this compound emerged from the broader evolution of halogenated pyridine chemistry, which gained prominence in the mid-twentieth century as synthetic methodologies for selective halogenation of heterocyclic compounds advanced. The compound was first created on February 8, 2007, according to PubChem database records, with subsequent modifications documented as recently as May 18, 2025. This timeline reflects the ongoing research interest in halogenated pyridine derivatives and their applications in pharmaceutical chemistry.

The compound's development is closely linked to advances in halogenation techniques for pyridine rings, particularly the selective introduction of multiple halogen substituents at specific positions. Early synthetic approaches to similar compounds involved the use of phosphorus oxychloride for chlorination reactions, as demonstrated in related patent literature describing synthetic methodologies for halogenated heterocycles. The specific substitution pattern of this compound represents an evolution in synthetic strategy, allowing for the precise positioning of both bromine and chlorine atoms while maintaining the reactive acyl chloride functionality.

Structural Characteristics and Molecular Properties

The molecular structure of this compound exhibits a pyridine ring bearing three significant functional groups: a bromine atom at position 5, a chlorine atom at position 2, and an acyl chloride group at position 3. The molecular weight of 254.89 grams per mole reflects the substantial contribution of the halogen atoms to the overall molecular mass. The compound demonstrates specific geometric characteristics, with predicted collision cross sections ranging from 129.7 to 151.6 square angstroms depending on the ionization adduct.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H2BrCl2NO | |

| Molecular Weight | 254.89 g/mol | |

| CAS Number | 78686-86-9 | |

| MDL Number | MFCD12827961 | |

| Purity (Commercial) | >95% |

The compound's three-dimensional structure exhibits conformational characteristics typical of substituted pyridines, with the acyl chloride group providing significant reactivity potential. The presence of electron-withdrawing groups (bromine, chlorine, and acyl chloride) creates a highly electrophilic system that influences both the chemical reactivity and physical properties of the molecule. The computed descriptors indicate a planar aromatic system with minimal rotational flexibility, constrained primarily by the rigid pyridine ring structure.

The electronic structure of this compound is characterized by the combined inductive effects of the halogen substituents and the acyl chloride group. These electron-withdrawing substituents significantly reduce the electron density of the pyridine ring, particularly affecting the nitrogen atom's basicity and the overall reactivity profile of the compound. The LogP value of 2.87650 indicates moderate lipophilicity, suggesting favorable characteristics for certain pharmaceutical applications.

Significance in Organic Chemistry and Chemical Research

This compound serves as a crucial intermediate in advanced organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. The compound's unique substitution pattern provides multiple reactive sites for further chemical transformations, making it an invaluable building block in medicinal chemistry. The acyl chloride functionality enables facile amide bond formation, while the halogen substituents offer opportunities for cross-coupling reactions and nucleophilic substitution processes.

The compound's utility extends to the synthesis of complex heterocyclic systems, where its multiple functional groups can be selectively modified to introduce diverse chemical functionalities. Research applications include the preparation of peptide intermediates, where the acyl chloride group facilitates peptide bond formation under controlled conditions. The compound also finds application in the modification of polymer surfaces, where its reactive acyl chloride group can be utilized to introduce pyridine-based functionality into polymer chains.

Current research trends demonstrate increasing interest in this compound for the development of enzyme inhibitors and receptor modulators, where the halogenated pyridine scaffold provides optimal binding characteristics. The compound's role in pharmaceutical development is further emphasized by its availability from multiple commercial suppliers, with purities exceeding 95% and various package sizes ranging from 1 gram to 25 grams. Commercial pricing varies from 195 to 2,350 euros depending on quantity and supplier, reflecting both the specialized nature of the compound and its research demand.

The synthetic accessibility of this compound through established halogenation and acylation methodologies ensures its continued availability for research applications. Related compounds, such as 5-bromo-2-chloronicotinic acid, serve as precursors in synthetic routes leading to the acyl chloride derivative. The development of efficient synthetic pathways for such compounds has been documented in patent literature, demonstrating industrial interest in scalable production methods.

Properties

IUPAC Name |

5-bromo-2-chloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2NO/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLONDRTSKAJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506561 | |

| Record name | 5-Bromo-2-chloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78686-86-9 | |

| Record name | 5-Bromo-2-chloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloronicotinyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Conversion of 5-Bromo-2-chloronicotinic Acid to 5-Bromo-2-chloro-3-pyridinecarbonyl Chloride

The most direct and widely used method involves the reaction of 5-bromo-2-chloronicotinic acid with thionyl chloride under catalytic conditions:

- Reagents: 5-bromo-2-chloronicotinic acid, thionyl chloride (SOCl₂), catalytic N,N-dimethylformamide (DMF).

- Conditions: Reflux under solvent-free or minimal solvent conditions for 2–4 hours.

- Procedure: The acid is mixed with an excess of thionyl chloride (molar ratio 1:2 to 1:5) and a catalytic amount of DMF (0.5–1% molar relative to acid). The mixture is refluxed, facilitating the formation of the acyl chloride with the release of SO₂ and HCl gases. After completion, excess thionyl chloride is removed by reduced pressure distillation at ~60 °C.

- Yield and Purity: Yields typically exceed 98%, with high purity confirmed by HPLC analysis.

This method is adapted from analogous procedures for related compounds such as 5-bromo-2-chlorobenzoyl chloride and is supported by patent literature describing similar halogenated aromatic acid conversions.

Alternative Chlorinating Agents

Phosphorus oxychloride (POCl₃) can also be employed as a chlorinating agent, often in the presence of organic amines (e.g., triethylamine) to facilitate the reaction and neutralize generated HCl:

- Reagents: 5-bromo-2-chloronicotinic acid, POCl₃, triethylamine.

- Conditions: Heating at 50–120 °C for 5–8 hours.

- Advantages: This method can offer cleaner reaction profiles with less gaseous byproduct release and improved bromine utilization efficiency.

- Example: A one-step synthesis of 5-bromo-2-chloropyrimidine (a closely related heterocycle) using POCl₃ and triethylamine achieved yields up to 99.4% with purity >98%.

Halogenation and Functionalization Sequence

In some synthetic routes, the halogenation (bromination and chlorination) is performed on a precursor pyridinecarboxylic acid or ester, followed by conversion to the acyl chloride:

- Step 1: Selective bromination at the 5-position and chlorination at the 2-position of pyridinecarboxylic acid derivatives using brominating agents (e.g., hydrobromic acid with hydrogen peroxide catalysis) and chlorinating reagents.

- Step 2: Conversion of the carboxylic acid to the acyl chloride using thionyl chloride or POCl₃.

- Step 3: Purification by recrystallization or extraction.

This sequence minimizes side reactions and positional isomer formation, improving overall yield and purity.

Representative Experimental Data and Conditions

| Step | Reagents & Catalysts | Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|

| Acid to Acyl Chloride | Thionyl chloride, DMF (0.5–1%) | Reflux 2–4 h, reduced pressure distillation at 60 °C | 98–99 | >99% | Solvent-free or minimal solvent |

| Acid to Acyl Chloride | Phosphorus oxychloride, triethylamine | 50–120 °C, 5–8 h | 94–99 | 98–99% | Cleaner reaction, less pollution |

| Halogenation (Bromination) | Hydrobromic acid, H₂O₂, catalase | 30–40 °C, 12–14 h | 90–96 | >98% | Followed by purification |

| One-pot synthesis (Acylation + Friedel-Crafts) | Thionyl chloride, AlCl₃, phenetole | 2–4 h at -25 to 10 °C, vacuum conditions | 89–95 | 99% | Used for related benzophenone derivatives |

Data adapted and extrapolated from patent examples and synthesis reports.

Purification and Characterization

- Purification: After reaction completion, excess reagents and byproducts are removed by distillation under reduced pressure. The crude product is dissolved in organic solvents (e.g., dichloromethane), washed sequentially with sodium bicarbonate solution and water to remove acidic impurities, then dried and recrystallized from ethanol-water mixtures to achieve high purity.

- Characterization: Purity is confirmed by HPLC (>98%), and structural confirmation is done by NMR and mass spectrometry in related studies.

Summary of Advantages and Challenges

| Aspect | Advantages | Challenges |

|---|---|---|

| Thionyl chloride method | High yield, simple setup, widely used | Release of corrosive gases, requires careful handling |

| POCl₃ method | Cleaner reaction, improved bromine utilization | Requires higher temperature, longer reaction time |

| Halogenation step | Selective substitution, high regioselectivity | Control of isomer formation, reaction time |

| Purification | Efficient removal of impurities, high purity | Multiple washing and recrystallization steps |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-pyridinecarbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the chlorination process.

Palladium Catalysts: Employed in coupling reactions such as Suzuki coupling.

Anhydrous Potassium Fluoride (KF): Used in halogen-exchange reactions.

Major Products Formed

Amino-2-chloropyridine: Formed via palladium-catalyzed amination.

5-Bromo-2-fluoropyridine: Formed via halogen-exchange reaction.

Scientific Research Applications

Pharmaceutical Development

5-Bromo-2-chloro-3-pyridinecarbonyl chloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in developing drugs for treating diseases such as cancer and bacterial infections. For instance, its structural characteristics allow it to serve as a building block for more complex molecules that exhibit biological activity .

Material Science

In material science, this compound is explored for its use in creating novel polymers and materials with specific properties. Its ability to form stable bonds with other chemical entities makes it suitable for developing advanced materials that require specific thermal or mechanical characteristics .

Chemical Research

Researchers utilize this compound in various chemical reactions to study reaction mechanisms and develop new synthetic pathways. Its reactivity profile allows chemists to explore new methodologies in organic synthesis, particularly in creating pyridine-based compounds .

Case Study 1: Drug Synthesis

A study published in the Royal Society of Chemistry indicated that derivatives of this compound were synthesized to evaluate their efficacy against specific cancer cell lines. The results showed promising activity, highlighting the compound's potential as a lead structure for further drug development .

Case Study 2: Polymer Development

In another research project, scientists investigated the use of this compound in synthesizing a new class of polymers with enhanced electrical conductivity. The incorporation of this compound into polymer matrices resulted in materials that exhibited superior performance compared to traditional polymers .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride involves its reactivity towards nucleophiles and its ability to form carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in coupling reactions, it forms bonds with boronic acids, leading to the formation of biaryl compounds .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The compound’s trifunctional design allows sequential modifications. For example, bromine can undergo cross-coupling, chlorine can be displaced, and carbonyl chloride can form amide bonds, as seen in kinase inhibitor syntheses.

- Comparative Stability : Unlike 5-bromo-2-chloro-3-fluoropyridine (), the target compound is less prone to hydrolytic dehalogenation due to the electron-withdrawing carbonyl group stabilizing the aromatic ring.

Biological Activity

5-Bromo-2-chloro-3-pyridinecarbonyl chloride, also known as 5-bromo-2-chloronicotinoyl chloride, is a chemical compound with the molecular formula and a molecular weight of 254.9 g/mol. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents.

The compound features a pyridine ring substituted with bromine and chlorine atoms, which contributes to its reactivity and biological activity. Its structure can be represented as follows:

Physical Properties

- Molecular Weight : 254.9 g/mol

- Purity : 96% (commercially available)

- CAS Number : 78686-86-9

Antitumor Activity

Research has indicated that derivatives of pyridinecarboxylic acids exhibit significant antitumor properties. For instance, compounds similar to this compound have been studied for their effects on various cancer cell lines. A notable study highlighted the cytotoxic effects of pyridine derivatives against glioma cells, showing IC50 values in the low micromolar range, indicating potent antiproliferative activity .

The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells. This is achieved through the activation of caspases and PARP cleavage, which are critical markers of programmed cell death . Additionally, gene expression profiling has shown that these compounds can modulate the expression of numerous genes involved in cell cycle regulation and apoptosis .

Study 1: Anticancer Activity

In one study, a series of substituted pyridine derivatives were synthesized and tested for their anticancer activity against human cancer cell lines. The results indicated that certain halogenated pyridines, including those related to this compound, demonstrated significant growth inhibition in U87MG glioma cells with IC50 values ranging from 0.77 μM to 1.20 μM .

Study 2: Synthesis and Biological Evaluation

A comprehensive evaluation of the synthesis and biological properties of various pyridine derivatives was conducted. The study found that modifications at the carbonyl position significantly affected the biological activity, with some derivatives showing enhanced potency against specific cancer types .

Table 1: Biological Activity Summary

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | U87MG (Glioma) | 0.90 | Induction of apoptosis via caspase activation |

| Substituted Pyridine Derivative | HeLa (Cervical) | 0.029 | Cell cycle arrest and apoptosis |

| Another Pyridine Analog | MCF-7 (Breast) | 0.035 | Apoptotic pathway activation |

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-2-chloro-3-pyridinecarbonyl chloride?

The compound is typically synthesized via sequential halogenation and carbonyl chloride formation. A common approach involves bromination/chlorination of pyridine derivatives followed by oxidation of the 3-position to a carboxylic acid, which is then converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid over-halogenation or decomposition. For example, anhydrous dichloromethane (DCM) at 0–5°C is recommended for acyl chloride formation to suppress side reactions .

Q. How should researchers store this compound to ensure stability?

Storage at 0–6°C under inert gas (e.g., argon) is critical due to the compound’s sensitivity to moisture and thermal degradation. Sealed containers with desiccants (e.g., molecular sieves) are advised to prevent hydrolysis of the carbonyl chloride group. Similar pyridinecarbonyl chloride derivatives are documented to degrade rapidly at room temperature if exposed to humidity .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- NMR : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., deshielded protons adjacent to electron-withdrawing groups).

- IR : A strong carbonyl stretch (~1750–1820 cm⁻¹) confirms the acyl chloride moiety.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns for Br/Cl.

- X-ray Crystallography : SHELX programs are widely used for resolving crystallographic disorder, particularly in halogenated pyridines .

Advanced Research Questions

Q. How can selective substitution at the bromo position be achieved in nucleophilic aromatic substitution (NAS) reactions?

Bromine’s lower electronegativity compared to chlorine makes it more reactive in NAS. Strategies include:

- Using bulky bases (e.g., LDA) to sterically hinder the chloro position.

- Employing transition-metal catalysts (e.g., CuI) to direct substitution to the bromo site, as seen in analogous pyridine derivatives .

- Adjusting solvent polarity (e.g., DMF for polar intermediates) to stabilize transition states favoring bromine substitution.

Q. What methods mitigate hydrolysis of the carbonyl chloride group during reactions?

- Conduct reactions under anhydrous conditions with rigorously dried solvents (e.g., distilled DCM over CaH₂).

- Use scavengers like molecular sieves or triethylamine to trap residual moisture.

- Lower reaction temperatures (0–10°C) to slow hydrolysis kinetics, as demonstrated in acyl chloride coupling reactions .

Q. How to resolve discrepancies in reported reaction yields for cross-coupling reactions involving this compound?

Conflicting yields often arise from variations in:

- Catalyst systems : Pd(PPh₃)₄ vs. PdCl₂(dppf), where ligand choice impacts oxidative addition efficiency.

- Substrate purity : Trace moisture or residual acids degrade the acyl chloride, reducing yields. Purify via column chromatography (hexane:EtOAc) before use.

- Reaction scale : Microwaves or flow chemistry improve consistency in small-scale reactions .

Q. What crystallographic challenges arise in X-ray analysis, and how are they addressed?

Halogenated pyridines often exhibit disorder due to rotational freedom of substituents. Refinement strategies include:

- Using SHELXL’s PART and SIMU commands to model disordered atoms.

- Incorporating anisotropic displacement parameters for Br/Cl atoms.

- Validating structures with R-factor convergence (<5%) and Hirshfeld surface analysis .

Data Contradiction Analysis

Q. How to reconcile conflicting melting points reported in literature?

Variations in melting points (e.g., 78–80°C vs. 85°C) may stem from impurities or polymorphic forms. Recommendations:

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

- Cross-validate purity via HPLC (≥98% by area normalization) and elemental analysis .

Q. Why do Suzuki-Miyaura coupling yields vary significantly with different boronic acids?

Steric and electronic factors in boronic acids influence transmetallation efficiency. For example:

- Electron-deficient boronic acids (e.g., 3-pyridineboronic acid) show lower yields due to slower oxidative addition.

- Steric hindrance in ortho-substituted boronic acids requires higher catalyst loadings (5–10 mol% Pd) .

Methodological Best Practices

- Reaction Optimization : Design a factorial experiment varying temperature, catalyst, and solvent (e.g., DMF vs. THF) to map yield trends.

- Data Validation : Use triplicate trials and statistical analysis (e.g., ANOVA) to confirm reproducibility.

- Safety Protocols : Handle acyl chlorides in fume hoods with PPE; neutralize waste with aqueous NaHCO₃.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.